2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide
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Overview
Description
2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide is a synthetic organic compound with the molecular formula C17H16F2N4OS. This compound is characterized by the presence of fluorine atoms at the 2 and 6 positions of the benzamide ring, a pyridin-2-ylpiperazine moiety, and a carbothioyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide typically involves multiple steps:
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Formation of the Piperazine Derivative: : The synthesis begins with the preparation of the pyridin-2-ylpiperazine intermediate. This can be achieved by reacting pyridine-2-carboxylic acid with piperazine under suitable conditions, often involving a dehydrating agent like thionyl chloride.
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Introduction of the Carbothioyl Group: : The next step involves the introduction of the carbothioyl group. This can be done by reacting the piperazine derivative with a thiocarbonyl reagent such as carbon disulfide in the presence of a base like potassium hydroxide.
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Fluorination of the Benzamide Ring: : The final step is the fluorination of the benzamide ring. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent under controlled conditions to introduce fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the carbothioyl group, converting it to a thiol or thioether under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological activities. It has shown promise in preliminary studies as an anti-tubercular agent, demonstrating significant activity against Mycobacterium tuberculosis
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics, due to the presence of fluorine atoms.
Mechanism of Action
The exact mechanism of action of 2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide depends on its specific application. In the context of its anti-tubercular activity, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways. The fluorine atoms and the carbothioyl group may play crucial roles in enhancing the compound’s binding affinity and specificity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Lacks the piperazine and pyridine moieties, resulting in different chemical and biological properties.
N-(4-Pyridin-2-ylpiperazine-1-carbothioyl)benzamide: Similar structure but without the fluorine atoms, which may affect its reactivity and biological activity.
Fluoropyridines: Compounds like 2-fluoropyridine and 2,6-difluoropyridine share the fluorinated pyridine ring but differ in the rest of the structure.
Uniqueness
2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide is unique due to the combination of fluorine atoms, a piperazine ring, and a carbothioyl group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler or less functionalized analogs.
Properties
IUPAC Name |
2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4OS/c18-12-4-3-5-13(19)15(12)16(24)21-17(25)23-10-8-22(9-11-23)14-6-1-2-7-20-14/h1-7H,8-11H2,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSNHDLUQNXNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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